(1-chloro-2-fluoroethyl)benzene
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Overview
Description
(1-Chloro-2-fluoroethyl)benzene is an organic compound with the molecular formula C8H8ClF. It consists of a benzene ring substituted with a 1-chloro-2-fluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-2-fluoroethyl)benzene typically involves the electrophilic aromatic substitution reaction. One common method is the reaction of benzene with 1-chloro-2-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-fluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide ion (OH-) or amine (NH2-).
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation
Major Products Formed
Nucleophilic Substitution: Phenol, aniline, and other substituted benzene derivatives.
Electrophilic Substitution: Nitrobenzene, chlorobenzene, and other substituted aromatic compounds
Scientific Research Applications
(1-Chloro-2-fluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.
Mechanism of Action
The mechanism of action of (1-chloro-2-fluoroethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to nucleophilic and electrophilic attacks. The electron-withdrawing effect of the fluorine atom stabilizes reaction intermediates, facilitating substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-fluorobenzene: Similar structure but lacks the ethyl group, resulting in different reactivity and applications.
2-Chloro-1-fluorobenzene: Positional isomer with different chemical properties and reactivity.
Chlorobenzene: Lacks the fluorine atom, leading to different reactivity patterns in substitution reactions.
Uniqueness
(1-Chloro-2-fluoroethyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the ethyl group attached to the benzene ring. This combination of substituents imparts distinct electronic effects, influencing the compound’s reactivity and making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
325-55-3 |
---|---|
Molecular Formula |
C8H8ClF |
Molecular Weight |
158.6 |
Purity |
95 |
Origin of Product |
United States |
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